molecular formula C11H13ClN4OS B7560330 3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one

3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one

Cat. No. B7560330
M. Wt: 284.77 g/mol
InChI Key: QVXYRFTZLQEOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-96,345 and is a selective antagonist of the neurotensin receptor.

Mechanism of Action

CP-96,345 acts as a selective antagonist of the neurotensin receptor, which is involved in the regulation of various physiological processes such as pain perception, anxiety, and dopamine release. By blocking the activity of the neurotensin receptor, CP-96,345 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
CP-96,345 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior, reduce pain sensitivity, and modulate dopamine release. Additionally, CP-96,345 has been shown to have antipsychotic effects and reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-96,345 is its selectivity for the neurotensin receptor, which allows for more targeted modulation of physiological processes. Additionally, CP-96,345 has been shown to have a favorable safety profile in animal studies. However, one limitation of CP-96,345 is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on CP-96,345. One area of interest is the potential use of CP-96,345 in the treatment of anxiety and other psychiatric disorders. Additionally, further research is needed to explore the potential use of CP-96,345 in the treatment of pain and addiction. Finally, the development of more potent analogs of CP-96,345 may help to overcome some of the limitations of the compound and improve its therapeutic potential.

Synthesis Methods

The synthesis of CP-96,345 involves a multi-step process that includes the reaction of 2-chloropyridine-4-carboxaldehyde with thioacetic acid, followed by the reaction of the resulting intermediate with propylhydrazine and sodium azide. The final step involves the reaction of the resulting intermediate with sodium methoxide to yield CP-96,345.

Scientific Research Applications

CP-96,345 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and schizophrenia. Additionally, CP-96,345 has been studied for its potential use in the treatment of pain, addiction, and cancer.

properties

IUPAC Name

3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4OS/c1-2-5-16-10(17)14-15-11(16)18-7-8-3-4-13-9(12)6-8/h3-4,6H,2,5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXYRFTZLQEOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)NN=C1SCC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one

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